Bienvenue dans la boutique en ligne BenchChem!

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity CNS drug design Physicochemical profiling

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2, MF C₁₀H₉F₃IN, MW 327.08 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing two electronically and sterically orthogonal substituents: iodine at the 5-position and trifluoromethyl at the 7-position. This compound serves as a fluorinated heterocyclic building block—classified under fluorinated fragments by vendors—with standard purity specifications of ≥95% supported by batch-specific QC (NMR, HPLC, GC).

Molecular Formula C10H9F3IN
Molecular Weight 327.08 g/mol
CAS No. 1187884-11-2
Cat. No. B1398519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS1187884-11-2
Molecular FormulaC10H9F3IN
Molecular Weight327.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)C(F)(F)F)I
InChIInChI=1S/C10H9F3IN/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h3-4,15H,1-2,5H2
InChIKeyZBBFKOOGEYPQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2): Dual-Functionalized THIQ Scaffold for PET Tracer Development and Cross-Coupling-Dependent Medicinal Chemistry


5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2, MF C₁₀H₉F₃IN, MW 327.08 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing two electronically and sterically orthogonal substituents: iodine at the 5-position and trifluoromethyl at the 7-position [1]. This compound serves as a fluorinated heterocyclic building block—classified under fluorinated fragments by vendors—with standard purity specifications of ≥95% supported by batch-specific QC (NMR, HPLC, GC) . The THIQ scaffold is endogenously relevant and widely exploited in CNS-targeted medicinal chemistry programs [2]; the concurrent presence of an iodine cross-coupling handle and an electron-withdrawing CF₃ group distinguishes this derivative from mono-substituted THIQ analogs, enabling differentiated synthetic and radiochemical applications .

Why 5-Iodo-7-CF₃-THIQ (CAS 1187884-11-2) Cannot Be Replaced by Mono-Substituted THIQ Analogs in Research Procurement


The tetrahydroisoquinoline scaffold tolerates diverse substitution patterns, but mono-substituted analogs—such as 5-iodo-THIQ (XLogP ≈ 2.0), 7-CF₃-THIQ (LogP ≈ 1.98–2.68), or 7-iodo-THIQ (LogP ≈ 2.27)—each furnish only one functional dimension [1]. The 5-iodo-7-CF₃ substitution pattern uniquely delivers two capabilities simultaneously: (i) the aryl iodide enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for library diversification and (ii) the 7-CF₃ group increases lipophilicity (XLogP 2.9 vs. ~2.0 for 5-iodo-THIQ) and metabolic stability while modulating amine basicity [2]. Moreover, the iodine atom at position 5 permits radioisotope exchange (¹²³I/¹²⁴I/¹²⁵I) for SPECT/PET imaging, a capability absent in 7-CF₃-THIQ, and the 7-CF₃ group provides a metabolically robust fluorine-19 NMR handle unavailable in 5-iodo-THIQ [3]. A researcher procuring 7-CF₃-THIQ alone cannot perform C–C bond-forming diversification at the 5-position; conversely, 5-iodo-THIQ lacks the electron-withdrawing and lipophilicity-enhancing CF₃ motif critical for CNS penetration and metabolic stability. The dual-functionalized scaffold is thus non-substitutable for programs requiring both synthetic versatility and drug-like physicochemical properties.

Quantitative Differentiation Evidence for 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2) Versus Closest Analogs


Lipophilicity Elevation: 5-Iodo-7-CF₃-THIQ Delivers ~0.9 Log Unit Higher XLogP Than 5-Iodo-THIQ, Enhancing Predicted CNS Permeability

The target compound (5-iodo-7-CF₃-THIQ) exhibits an XLogP of 2.9, compared to XLogP 2.0 for 5-iodo-1,2,3,4-tetrahydroisoquinoline (the iodo-only analog lacking the 7-CF₃ group) and XLogP 1.6 for unsubstituted 1,2,3,4-tetrahydroisoquinoline . An independently calculated LogP for the target compound is 3.38, compared to LogP ≈ 2.27 for 7-iodo-THIQ and LogP ≈ 1.98–2.68 for 7-CF₃-THIQ [1]. The ΔXLogP of +0.9 versus 5-iodo-THIQ and +1.3 versus parent THIQ corresponds to a predicted ~8-fold increase in octanol-water partition coefficient, a key determinant of blood–brain barrier penetration. The Grunewald QSAR models for 7-substituted THIQs indicate that PNMT inhibitory potency correlates positively with π (lipophilicity parameter) with a coefficient of +0.599 in the PNMT pKᵢ equation, reinforcing that lipophilicity gains are functionally meaningful [2].

Lipophilicity CNS drug design Physicochemical profiling

Synthetic Cross-Coupling Competence: Iodine at Position 5 Confers Pd-Catalyzed Diversification Capability Absent in 7-CF₃-THIQ

The aryl iodide at position 5 of the target compound serves as a privileged substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination [1]. This capability is entirely absent in 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 199678-32-5), which bears no halogen at the 5-position. A Nature Chemistry report demonstrated that (hetero)aryl iodides are competent substrates for late-stage [¹⁸F]trifluoromethylation via [¹⁸F]CuCF₃ intermediates, providing a direct path to PET radiotracers from aryl iodide precursors [2]. While 7-iodo-THIQ also offers cross-coupling reactivity, its iodine is positioned differently on the ring, resulting in altered regioselectivity and electronic properties that affect coupling yields and substrate scope . The 5-iodo-7-CF₃-THIQ scaffold thus uniquely combines a cross-coupling handle at the 5-position with the electron-withdrawing CF₃ at the 7-position, enabling post-coupling electronic modulation not achievable with mono-iodinated analogs.

Cross-coupling C–C bond formation Library synthesis

PET/SPECT Tracer Enablement: Dual Iodine-CF₃ Functionality Uniquely Supports Radioisotope Exchange and Metabolic Stability Optimization

The target compound combines two features essential for radiotracer development in a single scaffold: (i) the aryl iodide at position 5 can undergo isotope exchange to incorporate ¹²³I (t₁/₂ = 13.2 h, γ 159 keV for SPECT), ¹²⁴I (t₁/₂ = 4.18 d, β⁺ for PET), or ¹²⁵I (t₁/₂ = 59.4 d, for in vitro studies), directly generating the radiolabeled probe without structural alteration ; (ii) the 7-CF₃ group simultaneously enhances metabolic stability against oxidative dehalogenation and CYP450-mediated degradation, a well-established advantage of trifluoromethyl substitution in medicinal chemistry [1]. In contrast, 5-iodo-THIQ (no CF₃) would generate radiolabeled probes lacking the metabolic protection conferred by the CF₃ group, while 7-CF₃-THIQ (no iodine) cannot be directly radioiodinated. The Huiban et al. 2013 methodology further demonstrates that aryl iodides can serve as precursors for [¹⁸F]CF₃ incorporation, providing an orthogonal radiolabeling route from the same scaffold [2].

PET imaging SPECT imaging Radiofluorination Radioiodination

PNMT Selectivity Design Principle: 7-CF₃ Substitution Reduces α₂-Adrenoceptor Affinity While Retaining PNMT Inhibition—A Class-Level SAR Critical for CNS Epinephrine Modulation

Although no direct PNMT or α₂-adrenoceptor binding data are published for the specific compound 5-iodo-7-CF₃-THIQ, the extensive SAR characterized by Grunewald and colleagues on 7-substituted and 3-CF₃-7-substituted THIQs provides strong class-level inference for its expected selectivity profile. In the 3-CF₃-7-substituted THIQ series, compounds bearing lipophilic 7-substituents achieved PNMT Kᵢ values as low as 0.52 μM with α₂ Kᵢ/PNMT Kᵢ selectivity ratios of 700–>1900 [1]. By comparison, unsubstituted THIQ has a PNMT Kᵢ of 5.8 μM and 7-iodo-THIQ has an α₂ Kᵢ of 0.22 μM with PNMT Kᵢ of approximately 0.61 μM, yielding a selectivity ratio of ~0.36 (non-selective, favoring α₂) [2][3]. The critical design principle is that the 3-CF₃ group lowers the THIQ amine pKₐ from 9.53 (CH₃) to 4.88 (CF₃), dramatically reducing α₂-adrenoceptor affinity while 7-substitution with a lipophilic group (such as iodine or CF₃) maintains PNMT potency [4]. The 5-iodo-7-CF₃ substitution pattern on the THIQ core incorporates a lipophilic iodine at position 5 and an electron-withdrawing CF₃ at position 7, both features predicted by Grunewald QSAR models to enhance PNMT inhibitory potency (positive π coefficient +0.599) and selectivity [5].

PNMT inhibition α₂-adrenoceptor selectivity CNS drug design

Physicochemical Profile Comparison: Molecular Properties of 5-Iodo-7-CF₃-THIQ vs. Mono-Substituted Analogs Define Different ADME and Formulation Spaces

A comparison of key computed molecular properties reveals that 5-iodo-7-CF₃-THIQ (MW 327.08, LogP 3.38, PSA 12.03 Ų, 1 HBD, 1 HBA) occupies a distinct physicochemical space compared to its closest analogs [1]. 5-Iodo-THIQ (MW 259.09, XLogP 2.0) is ~68 Da lighter and ~1.4 log units less lipophilic; 7-CF₃-THIQ (MW 201.19, LogP 1.98–2.68, predicted pKₐ 8.85) is ~126 Da lighter with lower lipophilicity [2]. The target compound's logD at pH 7.4 is 1.74, indicating moderate lipophilicity at physiological pH suitable for both passive membrane permeation and aqueous solubility, while its logD at pH 5.5 is only 0.32, suggesting favorable lysosomal sequestration properties [3]. The molecular weight of 327.08 falls well within Lipinski's Rule of Five space (MW < 500), and all computed properties—HBD (1), HBA (1), rotatable bonds (1)—comply with drug-likeness filters, with Lipinski's Rule of Five returning 'true' [4]. By comparison, the significant MW and LogP difference from 7-CF₃-THIQ means that formulation strategies, solubility profiles, and membrane permeability predictions cannot be extrapolated between these two compounds.

Physicochemical properties Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2)


PET/SPECT Radiotracer Precursor for CNS Target Imaging

This compound is an ideal precursor scaffold for developing dual-modality CNS imaging agents. The 5-iodo substituent can be exchanged with ¹²³I for SPECT or ¹²⁴I for PET without altering the pharmacophore, while the 7-CF₃ group provides metabolic stability critical for in vivo imaging studies with scan durations exceeding the radionuclide half-life . Additionally, the aryl iodide can serve as a precursor for [¹⁸F]CF₃ radiolabeling via the Cu-mediated method of Huiban et al. (2013), enabling access to ¹⁸F-labeled PET tracers from the same starting material [1]. The moderate LogD₇.₄ of 1.74 (calculated) falls within the optimal range (1–4) for passive BBB penetration, and the XLogP of 2.9 exceeds the minimal threshold (ClogP ≥ 0.13–0.57) for brain penetration established in the Grunewald THIQ series [2].

Medicinal Chemistry Library Diversification via Pd-Catalyzed Cross-Coupling

The 5-iodo substituent provides a versatile handle for parallel library synthesis. Researchers can employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity at the 5-position, Sonogashira coupling for alkyne introduction, or Buchwald-Hartwig amination for C–N bond formation, all while the 7-CF₃ group remains intact as a pharmacokinetic modulator [3]. This enables systematic SAR exploration where the 7-CF₃ group's contribution to metabolic stability and lipophilicity is held constant while the 5-position is diversified. This approach cannot be replicated using 7-CF₃-THIQ as starting material, which lacks the cross-coupling handle, nor with 5-iodo-THIQ, which lacks the CF₃-driven pharmacokinetic benefits.

PNMT Inhibitor Lead Optimization with Built-in Selectivity Motif

For research programs targeting phenylethanolamine N-methyltransferase (PNMT) inhibition for CNS disorders, this scaffold incorporates the two key SAR features identified by the Grunewald group over two decades of THIQ inhibitor development: a lipophilic substituent at the 7-position for PNMT potency (here provided by the 7-CF₃, π ≈ 0.5–0.9) and an additional lipophilic group (5-iodo, π ≈ 1.1) predicted by QSAR to further enhance PNMT affinity [4]. The electron-withdrawing nature of both substituents (σₘ positive) is predicted by the α₂-adrenoceptor QSAR equation to reduce off-target α₂ affinity (coefficient −0.951 for σₘ), favoring PNMT selectivity—a design principle validated with selectivity ratios exceeding 1900 in closely related 3-CF₃-7-substituted THIQ analogs [5]. The free secondary amine also allows further N-functionalization for additional optimization.

Fluorine-19 NMR Probe for Metabolic and Binding Studies

The 7-CF₃ group provides a sensitive ¹⁹F NMR handle (100% natural abundance, spin ½, high gyromagnetic ratio) for studying compound–protein interactions, metabolic fate, and tissue distribution without the need for radiolabeling [6]. The 5-iodo substituent simultaneously offers a heavy-atom derivative for X-ray crystallography phasing (via single-wavelength anomalous dispersion using iodine's absorption edge at ~0.37 Å), making this single compound useful for both solution-phase NMR studies and crystallographic structure determination of protein–ligand complexes.

Quote Request

Request a Quote for 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.